molecular formula C8H11Cl3O2 B13858336 2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic Acid-

2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic Acid-"cis major"

Cat. No.: B13858336
M. Wt: 245.5 g/mol
InChI Key: NZWWZHKTQANWRM-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic Acid-“cis major” is a cyclopropane derivative with the molecular formula C8H11Cl3O2 and a molecular weight of 245.531 g/mol . This compound is characterized by its unique structure, which includes a cyclopropane ring substituted with a trichloroethyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic Acid-“cis major” typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of 2,2,2-trichloroethyl diazoacetate with 2,2-dimethyl-1-propene under controlled conditions to form the cyclopropane ring . The reaction is usually carried out in the presence of a catalyst such as rhodium or copper to facilitate the cyclopropanation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired “cis major” isomer .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic Acid-“cis major” can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce less chlorinated cyclopropane derivatives .

Scientific Research Applications

2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic Acid-“cis major” has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic Acid-“cis major” involves its interaction with molecular targets such as enzymes or receptors. The trichloroethyl group can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the cyclopropane ring can provide structural rigidity, enhancing the binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-3-(2,2-dichloroethyl)cyclopropane-1-carboxylic Acid
  • 2,2-Dimethyl-3-(2,2,2-tribromoethyl)cyclopropane-1-carboxylic Acid
  • 2,2-Dimethyl-3-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic Acid

Uniqueness

2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic Acid-“cis major” is unique due to its specific substitution pattern and the presence of three chlorine atoms in the trichloroethyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C8H11Cl3O2

Molecular Weight

245.5 g/mol

IUPAC Name

2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H11Cl3O2/c1-7(2)4(3-8(9,10)11)5(7)6(12)13/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

NZWWZHKTQANWRM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)O)CC(Cl)(Cl)Cl)C

Origin of Product

United States

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